molecular formula C21H20ClN5O2S B2983480 2-[(2-Chlorobenzyl)thio]-7-(2-methoxyphenyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide CAS No. 536991-54-5

2-[(2-Chlorobenzyl)thio]-7-(2-methoxyphenyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide

Cat. No. B2983480
M. Wt: 441.93
InChI Key: MDTYPKAWDRPKQW-UHFFFAOYSA-N
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Description

The compound you mentioned is a derivative of [1,2,4]triazolo[1,5-a]pyrimidine . These types of compounds are known for their diverse biological activities and are used in the development of various pharmaceuticals .


Synthesis Analysis

While specific synthesis methods for your compound are not available, similar [1,2,4]triazolo[1,5-a]pyrimidines have been synthesized using a transition-metal-free oxidative N–N bond formation strategy . Another method involves a one-pot catalyst-free procedure at room temperature by the reaction of dibenzoylacetylene and triazole derivatives .


Molecular Structure Analysis

The molecular structure of similar compounds has been confirmed using single crystal X-ray diffraction . This technique could potentially be used to analyze the structure of your compound.


Chemical Reactions Analysis

The chemical reactions involving similar compounds often involve oxidative N–N bond formation . The mechanism of this key reaction has been investigated using an intramolecular competition reaction .

properties

IUPAC Name

2-[(2-chlorophenyl)methylsulfanyl]-7-(2-methoxyphenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20ClN5O2S/c1-12-17(19(23)28)18(14-8-4-6-10-16(14)29-2)27-20(24-12)25-21(26-27)30-11-13-7-3-5-9-15(13)22/h3-10,18H,11H2,1-2H3,(H2,23,28)(H,24,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MDTYPKAWDRPKQW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(N2C(=NC(=N2)SCC3=CC=CC=C3Cl)N1)C4=CC=CC=C4OC)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20ClN5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

441.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-{[(2-chlorophenyl)methyl]sulfanyl}-7-(2-methoxyphenyl)-5-methyl-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide

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